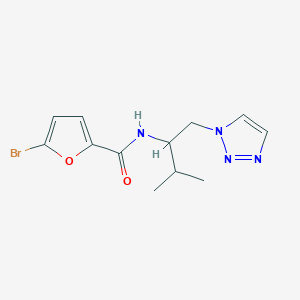

![molecular formula C31H39NO4 B2507637 1-金刚烷基-[1-[(4-乙基苯氧基)甲基]-6,7-二甲氧基-3,4-二氢-1H-异喹啉-2-基]甲酮 CAS No. 680603-94-5](/img/structure/B2507637.png)

1-金刚烷基-[1-[(4-乙基苯氧基)甲基]-6,7-二甲氧基-3,4-二氢-1H-异喹啉-2-基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

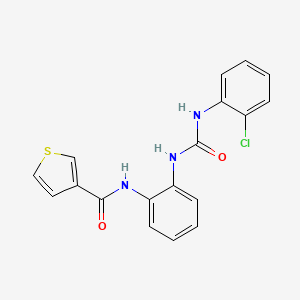

The compound , 1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone, is a complex organic molecule that likely possesses a unique adamantane backbone with additional functional groups that may contribute to its chemical reactivity and physical properties. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of adamantane derivatives and related reactions that could be relevant to the analysis of the compound.

Synthesis Analysis

The synthesis of adamantane derivatives can involve the acid-isomerization of homoadamantanol precursors, as described in the first paper. The ionization of 3,4-dimethyl-4-homoadamantanol with a superacid (FSO3H/SbF5) in SO2ClF at low temperatures leads to the formation of a 3-ethyl-5-methyl-1-adamantyl cation, which can be trapped with methanol to yield the corresponding methyl ether . This method suggests a potential pathway for constructing the adamantyl framework of the compound , with the possibility of introducing alkyl groups at specific positions on the adamantane core.

Molecular Structure Analysis

The adamantane core is a well-defined three-dimensional structure known for its stability and rigidity. The molecular structure of the compound would include this adamantane core, likely with additional substituents that may affect its overall shape and electronic distribution. The presence of an isoquinoline moiety and an ether linkage to a 4-ethylphenoxy group would contribute to the complexity of the molecular structure, potentially influencing its interaction with biological targets or its behavior in chemical reactions.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of 1-adamantylamine, which undergoes oxidative carbonylation in the presence of a cobalt(II) catalyst to form carbamates and ureas . Although the compound is not an amine, the reactivity of the adamantyl group under oxidative conditions could be extrapolated to understand potential reactions it may undergo, such as carbonylation or other transformations involving the addition of oxygen-containing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its adamantane core, which is known to impart high thermal stability and a low degree of reactivity due to its cage-like structure. The additional functional groups, such as the methoxy and ethylphenoxy substituents, would affect properties like solubility, boiling point, and melting point. The electronic properties of the isoquinoline and ether groups could also impact the compound's reactivity and interactions with other molecules.

科学研究应用

合成和化学性质

用于形成氨基甲酸酯的氧化羰基化:与查询结构相关的化合物 1-金刚烷胺的氧化羰基化展示了合成氨基甲酸酯和尿素的潜力。此过程对温度、压力和催化剂浓度等反应条件敏感,展示了该化合物在合成复杂有机分子中的效用 (Maddinelli 等人,1987)。

抗氧化剂性质:对二苯甲烷衍生物(包括由双(3,4-二甲氧基苯基)甲酮合成的溴苯酚)的研究揭示了显著的抗氧化活性。这些发现表明,包括所讨论化合物在内的类似化合物可能因其抗氧化能力而被探索 (Balaydın 等人,2010)。

苄基异喹啉生物碱:从天然来源中分离出新的苄基异喹啉生物碱及其结构阐明突出了此类化合物在药物化学和天然产物合成中的重要性 (Pudjiastuti 等人,2010)。

潜在应用

抗结核活性:具有与查询类似结构特征的化合物,如 N-(呋喃-2-基-甲基)-N-(苯基(喹啉-3-基)甲基) 乙酰胺衍生物,表现出有希望的抗结核活性。这表明类似化合物有可能被探索用于抗菌性质 (Bai 等人,2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39NO4/c1-4-20-5-7-25(8-6-20)36-19-27-26-15-29(35-3)28(34-2)14-24(26)9-10-32(27)30(33)31-16-21-11-22(17-31)13-23(12-21)18-31/h5-8,14-15,21-23,27H,4,9-13,16-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKDLVTETTXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)